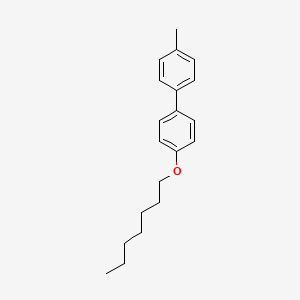
4-(Heptyloxy)-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with a heptyloxy group attached to one benzene ring and a methyl group attached to the other. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Heptyloxybenzene and methylbiphenylboronic acid
Catalyst: Palladium-based catalysts
Reaction Conditions: Elevated temperatures and pressures to enhance reaction rates and yields
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl derivatives with different substituents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of heptyl-substituted biphenyls.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liquid crystal displays (LCDs).
Industry: Employed in the production of liquid crystalline materials for electronic displays and other optical devices.
Mécanisme D'action
The mechanism of action of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets such as cell membranes and proteins. The heptyloxy group enhances its solubility in lipid environments, allowing it to integrate into lipid bilayers and potentially modulate membrane properties. The biphenyl core provides structural rigidity, contributing to its liquid crystalline behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Heptyloxy)-4’-cyanobiphenyl: Similar structure but with a cyano group instead of a methyl group.
4-(Heptyloxy)-N-(aryl)benzaldimin-2-ols: Compounds with similar heptyloxy substitution but different functional groups on the benzene rings.
Uniqueness
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl is unique due to its specific combination of heptyloxy and methyl groups, which confer distinct liquid crystalline properties and solubility characteristics. This makes it particularly valuable in applications requiring precise control over molecular alignment and optical properties.
Propriétés
Numéro CAS |
313552-84-0 |
|---|---|
Formule moléculaire |
C20H26O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-heptoxy-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H26O/c1-3-4-5-6-7-16-21-20-14-12-19(13-15-20)18-10-8-17(2)9-11-18/h8-15H,3-7,16H2,1-2H3 |
Clé InChI |
NHLBLSPOOKRKSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



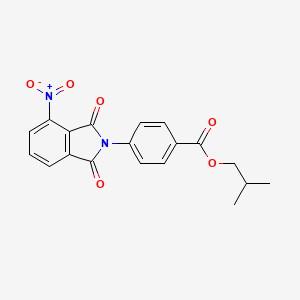
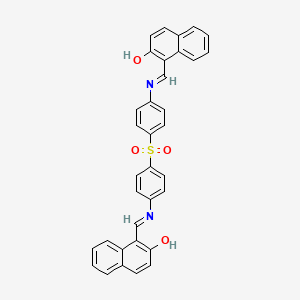
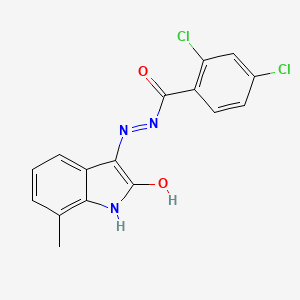
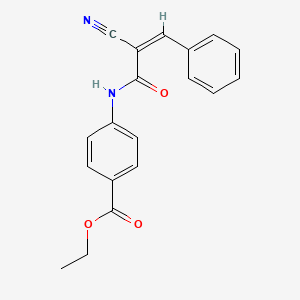
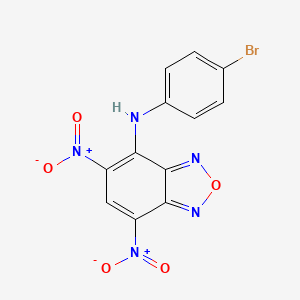
![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)
![2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)


![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
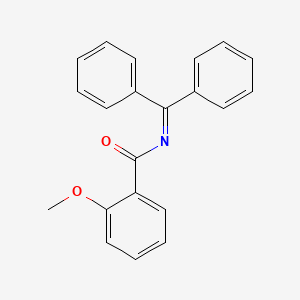
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
